

# An In-depth Technical Guide to 6-Aminohexanamide (CAS Number: 373-04-6)

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## Compound of Interest

Compound Name: 6-Aminohexanamide

Cat. No.: B1206404

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## Introduction

**6-Aminohexanamide**, with the CAS number 373-04-6, is an organic compound that serves as a derivative of the clinically significant molecule, 6-aminocaproic acid (also known as  $\epsilon$ -aminocaproic acid or EACA). While its primary role is often as a laboratory reference standard, its structural similarity to EACA suggests potential applications in the modulation of biological pathways, particularly the fibrinolytic system. This technical guide provides a comprehensive overview of **6-amino hexanamide**, including its physicochemical properties, synthesis, potential biological relevance, and detailed experimental protocols.

## Physicochemical Properties

**6-Aminohexanamide** is a white to light yellow solid at room temperature. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O	--INVALID-LINK--
Molecular Weight	130.19 g/mol	--INVALID-LINK--
Melting Point	50-51 °C	--INVALID-LINK--
Boiling Point	165-167 °C at 1 Torr	--INVALID-LINK--
Topological Polar Surface Area	69.1 Å <sup>2</sup>	--INVALID-LINK--
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	5	--INVALID-LINK--

## Synthesis of 6-Aminohexanamide

A plausible and experimentally-grounded method for the synthesis of **6-aminohexanamide** involves the direct amidation of a 6-aminohexanoic acid derivative, such as its ethyl ester.

## Experimental Protocol: Synthesis from Ethyl 6-Aminocaproate

This protocol is adapted from a patented process for the preparation of 6-aminocaproic acid amide.[\[1\]](#)

Materials:

- Ethyl 6-aminocaproate
- Anhydrous liquid ammonia
- Hydrogenation catalyst (e.g., Raney nickel or a cobalt-based catalyst)
- Autoclave
- Filtration apparatus

- Rotary evaporator

Procedure:

- In a high-pressure autoclave, combine ethyl 6-aminocaproate and a hydrogenation catalyst.
- Introduce anhydrous liquid ammonia into the autoclave. An excess of ammonia is typically used, for example, 10 to 20 moles of ammonia per mole of the ester.[\[1\]](#)
- Seal the autoclave and heat the reaction mixture to a temperature in the range of 50 to 150 °C.[\[1\]](#)
- Pressurize the autoclave with hydrogen gas to a pressure of 100 to 250 bar.[\[1\]](#)
- Maintain the reaction under these conditions with stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
- Cool the autoclave to room temperature and carefully release the pressure.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate using a rotary evaporator to remove the excess ammonia and solvent, yielding **6-aminohexanamide**.

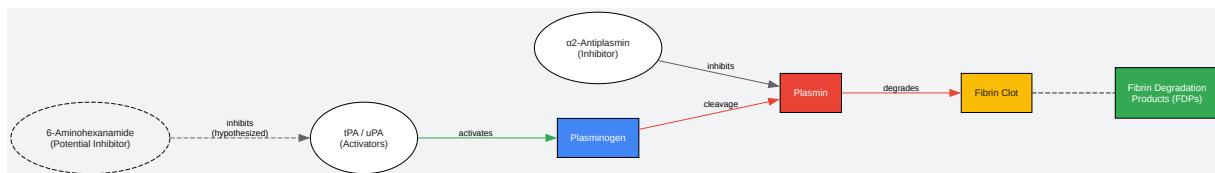
## Biological Relevance and Potential Applications

The biological significance of **6-aminohexanamide** is intrinsically linked to its parent compound, 6-aminocaproic acid (EACA), a well-known antifibrinolytic agent used to control bleeding.[\[2\]](#) EACA functions by inhibiting the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[\[3\]](#)[\[4\]](#) This inhibition is achieved through the binding of EACA to the lysine-binding sites on plasminogen, preventing its association with fibrin.[\[3\]](#)

While direct studies on the antifibrinolytic activity of **6-aminohexanamide** are limited, its structural similarity to EACA suggests it may possess similar properties. Further research is required to quantify its inhibitory effects on plasminogen activation and direct plasmin activity.

## The Fibrinolysis Pathway

The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots to maintain blood vessel patency. The key steps are outlined in the diagram below.



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### The Fibrinolysis Signaling Pathway

## Experimental Protocol: In Vitro Chromogenic Plasmin Activity Assay

This protocol can be used to assess the direct inhibitory effect of **6-aminohexanamide** on plasmin activity.

### Materials:

- Human Plasmin
- Chromogenic Substrate: H-D-Val-Leu-Lys-p-nitroanilide (S-2251)
- **6-Aminohexanamide** (test inhibitor)
- Aprotinin (positive control inhibitor)
- Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl
- 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of human plasmin in the assay buffer.
  - Prepare a stock solution of the S-2251 substrate in sterile water.
  - Prepare serial dilutions of **6-aminohexanamide** and aprotinin in the assay buffer to cover a range of concentrations.
- Assay Setup:
  - In a 96-well microplate, add a fixed volume of the plasmin solution to each well.
  - Add varying concentrations of **6-aminohexanamide** or aprotinin to the respective wells. Include control wells with no inhibitor.
  - Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Enzymatic Reaction and Measurement:
  - Initiate the reaction by adding a fixed volume of the S-2251 substrate solution to each well.
  - Immediately place the microplate in a reader pre-heated to 37°C.
  - Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the plasmin activity.[\[5\]](#)
- Data Analysis:
  - Calculate the initial reaction velocity for each inhibitor concentration.
  - Determine the percent inhibition for each concentration relative to the control wells.

- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of plasmin activity).

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

A predicted <sup>1</sup>H NMR spectrum of **6-aminohexanamide** would show characteristic peaks for the methylene protons along the carbon chain and the protons of the primary amine and amide groups. The chemical shifts would be influenced by the neighboring functional groups.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.

### FT-IR Spectroscopy

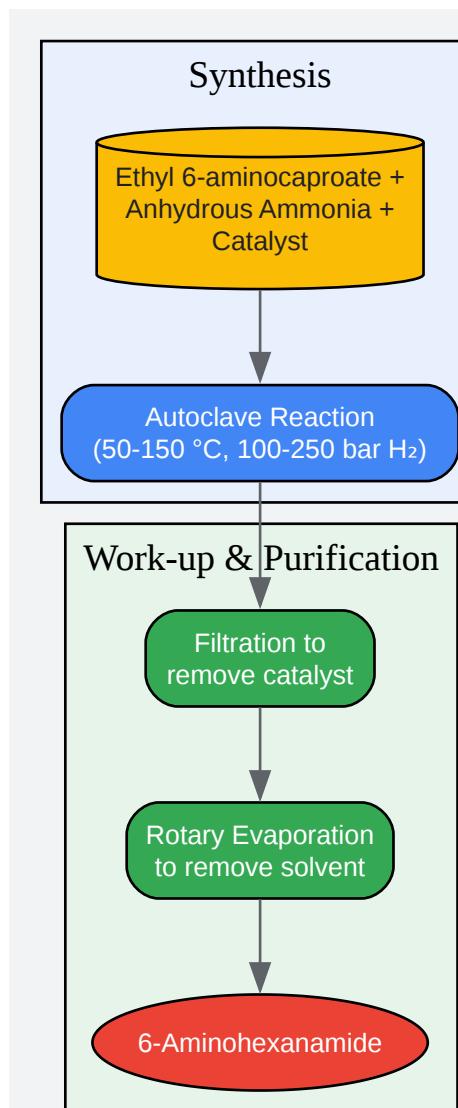
The FT-IR spectrum of **6-aminohexanamide** would display characteristic absorption bands for the N-H stretching of the primary amine and amide groups (typically in the range of 3200-3400  $\text{cm}^{-1}$ ), the C=O stretching of the amide group (around 1650  $\text{cm}^{-1}$ ), and C-H stretching of the alkyl chain (around 2850-2950  $\text{cm}^{-1}$ ).<sup>[6]</sup>

### Mass Spectrometry

The mass spectrum of **6-aminohexanamide** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the carbonyl group, which is characteristic of amines and amides.<sup>[7]</sup>

## Experimental and Logical Workflows

### Synthesis and Purification Workflow

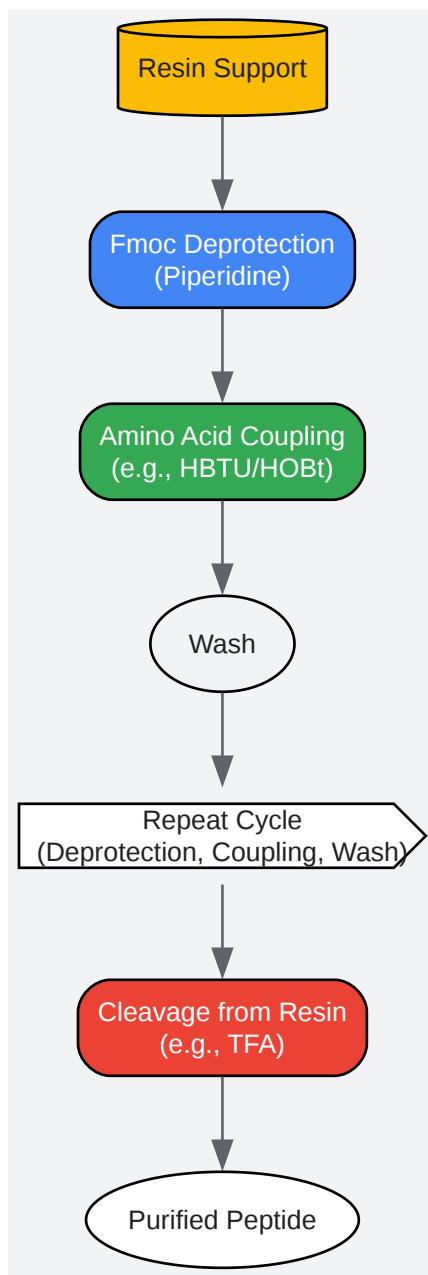


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#### Workflow for the Synthesis of **6-Aminohexanamide**

## Solid-Phase Peptide Synthesis (SPPS) Workflow

6-Aminohexanoic acid is often used as a linker in solid-phase peptide synthesis. The amide derivative could potentially be incorporated similarly.



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General Workflow for Solid-Phase Peptide Synthesis

## Safety Information

**6-Aminohexanamide** should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**6-Aminohexanamide** is a molecule of interest due to its structural relationship with the antifibrinolytic drug 6-aminocaproic acid. This guide has provided a comprehensive overview of its properties, a plausible synthesis route, and its potential biological relevance in the context of the fibrinolysis pathway. The detailed experimental protocols for its synthesis and for assessing its potential biological activity provide a foundation for further research into this compound. The provided spectroscopic information and workflow diagrams serve as valuable resources for scientists and drug development professionals working with **6-aminohexanamide** and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential therapeutic applications.

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